molecular formula C12H18N2O2S B8284240 2-Amino-5-cyclohexylbenzenesulfonamide

2-Amino-5-cyclohexylbenzenesulfonamide

Cat. No. B8284240
M. Wt: 254.35 g/mol
InChI Key: LTJNFOUDTVIVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-cyclohexylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-cyclohexylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-cyclohexylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-5-cyclohexylbenzenesulfonamide

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

2-amino-5-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C12H18N2O2S/c13-11-7-6-10(8-12(11)17(14,15)16)9-4-2-1-3-5-9/h6-9H,1-5,13H2,(H2,14,15,16)

InChI Key

LTJNFOUDTVIVLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)N)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-cyclohexylaniline (0.877 g, 5.0 mmol, 1.0 eq) in nitroethane (5 mL) was cooled to −40° C., treated dropwise with chlorosulfonyl isocyanate (0.87 g, (0.523 mL, 6.15 mmol, 1.23 eq), warmed to 0° C., treated with aluminum trichloride (0.85 g, 6.35 mmol, 1.27 eq), heated in a 110° C. oil bath for 30 minutes, cooled to ambient temperature, and poured into 200 mL of ice water. The mixture was filtered and the filter cake was rinsed with cold water, dissolved in 50% H2SO4 (25 mL), heated to reflux for 4 hours, cooled to ambient temperature, poured into 200 mL of ice water, and carefully neutralized to pH 7 with 40% NaOH. The reaction mixture was extracted with ethyl acetate (3×100 mL) and the combined extracts were washed with brine, dried (MgSO4), filtered, and concentrated to give 0.40 g of the desired product (31% yield). MS (ESI+) m/z 255.0 (M+H)+, 272.1 (M+H2O)+, 277.0 (M+Na)+; 1H NMR (300 MHz, DMSO-d6) δ 1.32 (m 4H), 1.71 (m, 6H), 2.36 (m, 1H), 5.64 (s, 2H), 6.72 (d, J=8.09 Hz, 1H), 7.11 (dd, J=8.46, 2.21 Hz, 1H), 7.16 (s, 2H), 7.38 (d, J=2.21 Hz, 1H).
Quantity
0.877 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.85 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
31%

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